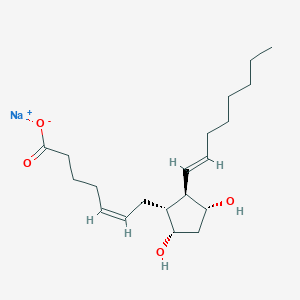

(5Z,9alpha,11alpha,13E)-9,11-Dihydroxyprosta-5,13-dien-1-oic acid monosodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S 1033 is an organic molecular entity.

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation and Serotonin Release

Biological Mimicry of Prostaglandin Endoperoxides : A synthesized azo analog of the compound, showing powerful mimicry of prostaglandin endoperoxides, significantly influences platelet aggregation and serotonin release in human platelet-rich plasma. This suggests potential applications in studying platelet function and disorders related to platelet aggregation (Corey et al., 1975).

Platelet Aggregation Induced by Analogs : Studies on 9,11-dithio analogs of prostaglandin endoperoxide have demonstrated their capacity to induce platelet aggregation and serotonin release, indicating a significant role in hemostasis and thrombosis research (Okuma et al., 1977).

Prostaglandin Derivatives and Biological Activities

Activation of Peroxisome Proliferator-Activated Receptor-Gamma : The compound, when incubated with murine macrophages, leads to the formation of metabolites that activate PPARgamma, a nuclear receptor involved in lipid metabolism and inflammation. This indicates its potential in studying metabolic and inflammatory diseases (Söderström et al., 2003).

Ocular Absorption and Systemic Absorption in Rabbits : A study on a prostaglandin derivative showed its rapid systemic absorption and metabolism in rabbits, suggesting its utility in ophthalmological research, particularly in the context of glaucoma treatment (Higaki et al., 1995).

Prostaglandin Endoperoxides

Structure and Activity in Platelet Aggregation : Research on prostaglandin endoperoxides derived from arachidonic acid has shown their significant activity in inducing platelet aggregation. This highlights their importance in cardiovascular and coagulation studies (Hamberg et al., 1974).

Effects on Bronchial Smooth Muscle : The transformation of prostaglandin D2 to a specific compound was observed to have contractile effects on human bronchial smooth muscle, indicating its relevance in respiratory research, particularly in conditions like asthma (Seibert et al., 1987).

Other Biological Activities

Involvement in Thromboxane A2 Receptor Agonist Induced Angina : The compound's role in thromboxane A2 receptor agonist-induced angina highlights its potential application in cardiovascular research, particularly in the study of coronary artery diseases (Yamamoto et al., 1993).

Antitumor Activities of Derivatives : Research on derivatives of prostaglandin D2 and their conversion products has shown significant antitumor activities against various cancer cell lines, suggesting its application in cancer research and therapy (Wu et al., 2006).

Eigenschaften

Molekularformel |

C20H33NaO4 |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

sodium;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-oct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C20H34O4.Na/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24;/h7,9-10,12,16-19,21-22H,2-6,8,11,13-15H2,1H3,(H,23,24);/q;+1/p-1/b10-7-,12-9+;/t16-,17-,18-,19+;/m1./s1 |

InChI-Schlüssel |

WESGECMANBOOPN-CYMBGFKMSA-M |

Isomerische SMILES |

CCCCCC/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+] |

Kanonische SMILES |

CCCCCCC=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O.[Na+] |

Synonyme |

7-(3,5-dihydroxy-2-(1-octenyl)cyclopentyl)-5-heptenoate sodium salt sesquihydrate S 1033 S-1033 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)

![8-(4-fluorophenyl)-N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl}octanamide](/img/structure/B1262641.png)